molecular formula C18H23NO4 B094666 Haplophyllidine CAS No. 18063-21-3

Haplophyllidine

Cat. No.: B094666
CAS No.: 18063-21-3
M. Wt: 317.4 g/mol
InChI Key: RNZIQNGNLJSLHV-KDOFPFPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haplophyllidine is a naturally occurring alkaloid isolated from the seeds of the plant Haplophyllum perforatum. It belongs to the class of furoquinoline alkaloids and has the molecular formula C16H16NO3. The compound is known for its complex structure, which includes a tetrahydrofuroquinoline core with various functional groups, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Haplophyllidine can be synthesized through several methods, including bromination and nitration reactions. One common synthetic route involves the bromination of the furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide. This reaction is accompanied by intramolecular cyclization, forming new compounds with additional penta-, hexa-, and spirocyclic rings . Another method involves the action of nitrating mixtures and mineral acids on this compound, leading to the formation of various nitrated derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the seeds of Haplophyllum perforatum. The seeds are subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the pure alkaloid .

Chemical Reactions Analysis

Types of Reactions: Haplophyllidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Haplophyllidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of haplophyllidine involves its interaction with various molecular targets and pathways. The compound is known to undergo intramolecular cyclization and elimination reactions, leading to the formation of bioactive derivatives. These derivatives can interact with cellular targets, exerting effects such as antimicrobial and cytotoxic activities .

Properties

IUPAC Name

(7R,8R)-4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3/t14-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZIQNGNLJSLHV-KDOFPFPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@]1([C@@H](CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332002
Record name Haplophyllidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18063-21-3
Record name Haplophyllidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18063-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haplophyllidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haplophyllidine
Reactant of Route 2
Reactant of Route 2
Haplophyllidine
Reactant of Route 3
Haplophyllidine
Reactant of Route 4
Haplophyllidine
Reactant of Route 5
Reactant of Route 5
Haplophyllidine
Reactant of Route 6
Haplophyllidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.